T-Bubrettphos PD

C–O Cross-Coupling Reductive Elimination Room-Temperature Catalysis

T-Bubrettphos PD (tBuBrettPhos Pd G3) is a third-generation Buchwald palladacycle designed for chemoselective cross‑coupling. Unlike in situ Pd/ligand mixtures, this air‑stable, pre‑formed G3 scaffold delivers precise Pd:ligand stoichiometry, rapid activation, and exceptional selectivity. It uniquely suppresses diarylation in primary amine monoarylations and enables room‑temperature C–O coupling of aryl chlorides with primary alcohols—capabilities unattainable with RuPhos or BrettPhos catalysts. For streamlined, reproducible scale‑up, choose the G3 precatalyst format.

Molecular Formula C43H67BrO4PPdSi+
Molecular Weight 893.4 g/mol
Cat. No. B12296893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-Bubrettphos PD
Molecular FormulaC43H67BrO4PPdSi+
Molecular Weight893.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.C[Si](C)(C)CCOC(=O)C1=CC=[C-]C=C1.Br[Pd+]
InChIInChI=1S/C31H49O2P.C12H17O2Si.BrH.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;1-15(2,3)10-9-14-12(13)11-7-5-4-6-8-11;;/h15-21H,1-14H3;5-8H,9-10H2,1-3H3;1H;/q;-1;;+2
InChIKeyXMCHCXYHRSEQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T-Bubrettphos PD: A G3 Buchwald Palladacycle Precatalyst for Cross-Coupling Selection


T-Bubrettphos PD (also designated tBuBrettPhos Pd G3) is a third-generation (G3) Buchwald palladacycle precatalyst incorporating the tBuBrettPhos ligand . The compound, with CAS 1536473-72-9, is an air-, moisture-, and thermally-stable solid that provides rapid activation under mild conditions to generate the active monoligated Pd(0) species . Its primary function is to catalyze C–C, C–N, C–O, C–F, C–CF3, and C–S bond-forming cross-coupling reactions .

Why tBuBrettPhos Pd G3 Cannot Be Substituted with Other Buchwald Ligands


Within the Buchwald biarylphosphine ligand family, each ligand imparts a unique steric and electronic environment that dictates both substrate scope and reaction outcome . For example, BrettPhos-based catalysts excel in the monoarylation of primary amines but perform poorly with secondary amines, while RuPhos exhibits the opposite selectivity [1]. Similarly, the tBuBrettPhos ligand provides a distinct advantage in low-temperature C–O coupling and reactions involving challenging aryl chloride electrophiles compared to less bulky or less electron-rich analogs [2]. The G3 precatalyst scaffold itself represents a critical advancement over earlier generations, offering superior control over ligand:palladium stoichiometry and more reliable activation, which cannot be replicated by simple in situ combinations of Pd(OAc)₂ and free ligand .

Quantitative Differentiation of tBuBrettPhos Pd G3 vs. Closest Analogs


Enhanced C–O Reductive Elimination at Room Temperature vs. tBuXPhos

In Pd-catalyzed C–O coupling of primary aliphatic alcohols with aryl halides, the use of the tBuBrettPhos ligand enabled effective reaction at room temperature while minimizing undesired β-hydride elimination pathways [1]. This represents a significant advancement over the structurally similar tBuXPhos ligand, which lacks the methoxy substituents on the biaryl backbone and typically requires elevated temperatures for comparable transformations [2].

C–O Cross-Coupling Reductive Elimination Room-Temperature Catalysis

Primary vs. Secondary Amine Selectivity: BrettPhos Scaffold vs. RuPhos

Catalysts based on the BrettPhos ligand scaffold, including tBuBrettPhos Pd G3, demonstrate high selectivity for the monoarylation of primary amines but exhibit poor reactivity toward secondary amine substrates [1]. Conversely, RuPhos-based catalysts show the opposite selectivity profile, functioning effectively for secondary amines but performing poorly with primary amines [2]. This orthogonal selectivity is a direct consequence of the ligand's unique steric and electronic architecture [3].

C–N Cross-Coupling Buchwald-Hartwig Amination Chemoselectivity

G3 Precatalyst Activation: Precise L:Pd Ratio Control vs. In Situ Generation

The third-generation (G3) Buchwald palladacycle design, exemplified by tBuBrettPhos Pd G3, ensures efficient formation of the active catalytic species with precise 1:1 ligand-to-palladium stoichiometry . In contrast, in situ catalyst generation from Pd₂(dba)₃ or Pd(OAc)₂ and free ligand often requires excess ligand (1.5–2 equivalents) and can produce ill-defined active species, leading to batch-to-batch variability and reduced reproducibility [1]. The G3 scaffold also provides rapid activation under mild conditions, enabling lower catalyst loadings (typically 0.5–2 mol%) and shorter reaction times compared to earlier generation precatalysts .

Precatalyst Activation Ligand:Palladium Ratio Catalyst Reproducibility

Aryl Chloride Hydroxylation: tBuBrettPhos Pd G3 vs. Alternative Ligand Systems

In the Pd-catalyzed hydroxylation of aryl and heteroaryl halides using potassium or cesium hydroxide, the tBuBrettPhos-based palladacycle precatalyst (1) enabled efficient conversion of a broad range of substrates [1]. Notably, 4-chloroanisole was converted to the corresponding phenol in 94% yield, while the electronically deactivated 4-chlorobenzoate ester afforded only 18% yield under identical conditions [2]. This performance profile is distinct from other biarylphosphine ligands tested in parallel: RuPhos and XPhos gave 0% yield with 4-chloroanisole, tBuXPhos gave 93%, BrettPhos gave 1%, and AdBrettPhos gave 79% [2].

Hydroxylation Aryl Chloride Phenol Synthesis

High-Impact Application Scenarios for tBuBrettPhos Pd G3 Procurement


Primary Amine Monoarylation in Pharmaceutical Synthesis

tBuBrettPhos Pd G3 is the optimal catalyst choice for the selective monoarylation of primary aliphatic amines and anilines with aryl halides, a transformation ubiquitous in pharmaceutical intermediate synthesis [1]. Its BrettPhos-derived scaffold uniquely suppresses diarylation side products and does not catalyze secondary amine coupling, ensuring chemoselectivity in complex substrates bearing multiple amine functionalities [2].

Room-Temperature C–O Coupling of Primary Alcohols

For the construction of alkyl aryl ethers from primary alcohols and aryl halides, tBuBrettPhos Pd G3 enables efficient coupling at ambient temperature, minimizing thermal decomposition of sensitive substrates and suppressing competing β-hydride elimination pathways [1]. This capability is particularly valuable in late-stage functionalization of complex drug candidates and natural products [2].

Aryl Chloride Hydroxylation for Phenol Synthesis

tBuBrettPhos Pd G3 provides a direct, high-yielding route to phenols and hydroxylated heteroarenes from readily available aryl chlorides using hydroxide bases [1]. This method circumvents the need for boronic acid intermediates or harsh nucleophilic aromatic substitution conditions, offering a streamlined synthetic pathway for phenol-containing pharmaceutical and agrochemical building blocks [2].

High-Throughput Experimentation and Process Development

The G3 precatalyst format of tBuBrettPhos Pd G3, with its air-stable, pre-formed palladacycle structure, is ideally suited for automated high-throughput screening and scalable process chemistry [1]. The compound's reliable activation profile eliminates the variability associated with in situ catalyst generation and enables precise control over catalyst loading (0.5–2 mol%), reducing both cost and palladium waste in large-scale applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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